Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with a carboxylic acid derivative, followed by esterification to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under suitable conditions.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-propyl-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate: Similar structure but with a methyl group instead of a propyl group, which may affect its biological activity and chemical properties.
Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-propyl-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXUIGLVKIJGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594762 |
Source
|
Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-24-9 |
Source
|
Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.